molecular formula C13H12ClNO2 B6415521 2-(2-Chloro-4-ethoxyphenyl)-4-hydroxypyridine, 95% CAS No. 1261939-33-6

2-(2-Chloro-4-ethoxyphenyl)-4-hydroxypyridine, 95%

Cat. No. B6415521
CAS RN: 1261939-33-6
M. Wt: 249.69 g/mol
InChI Key: AYEHRMCKKJVGHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Chloro-4-ethoxyphenyl)-4-hydroxypyridine (95%) is an organic compound containing four carbon atoms, two chlorine atoms, two ethoxy groups, and one hydroxyl group. It is a member of the pyridine family and is commonly used in research applications for its unique properties. This compound is used in a variety of scientific applications, such as in the synthesis of pharmaceuticals, in biochemical and physiological research, and in laboratory experiments.

Scientific Research Applications

2-(2-Chloro-4-ethoxyphenyl)-4-hydroxypyridine (95%) has a variety of scientific research applications. It is commonly used in the synthesis of pharmaceuticals, as it is a key intermediate in the synthesis of numerous drugs. In addition, this compound is also used in biochemical and physiological research, as it has been shown to be active in the inhibition of certain enzymes. Furthermore, it is also used in laboratory experiments, such as in the synthesis of other organic compounds.

Mechanism of Action

2-(2-Chloro-4-ethoxyphenyl)-4-hydroxypyridine (95%) is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2). This inhibition of COX-2 is thought to be due to the compound's ability to bind to the active site of the enzyme, thus preventing the enzyme from catalyzing its reaction. In addition, this compound has also been shown to interact with a number of other enzymes, including proteasome, phospholipase A2, and lysosomal enzymes.
Biochemical and Physiological Effects
2-(2-Chloro-4-ethoxyphenyl)-4-hydroxypyridine (95%) has been shown to have a number of biochemical and physiological effects. It has been shown to be an inhibitor of certain enzymes, as discussed above, and it has also been shown to have anti-inflammatory, anti-cancer, and anti-oxidant properties. In addition, this compound has also been shown to have a protective effect against oxidative stress and to reduce the levels of certain pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

2-(2-Chloro-4-ethoxyphenyl)-4-hydroxypyridine (95%) has a number of advantages and limitations for use in laboratory experiments. One of the main advantages of this compound is its high purity, which makes it ideal for use in a variety of research applications. In addition, this compound is relatively inexpensive and is easily accessible. However, there are some limitations associated with this compound, such as its instability in aqueous solutions and its potential toxicity.

Future Directions

There are a number of potential future directions for the use of 2-(2-Chloro-4-ethoxyphenyl)-4-hydroxypyridine (95%). One potential direction is the use of this compound in the development of new drugs and pharmaceuticals. This compound could be used as a key intermediate in the synthesis of new drugs, or it could be used as a starting material for the synthesis of other organic compounds. In addition, this compound could also be used in the development of new biochemical and physiological research, as its inhibition of certain enzymes could be further explored. Finally, this compound could also be used in the development of new laboratory experiments, as it could be used as a starting material for the synthesis of other organic compounds.

Synthesis Methods

2-(2-Chloro-4-ethoxyphenyl)-4-hydroxypyridine (95%) can be synthesized using a variety of methods. One common method involves the reaction of 2-chloro-4-ethoxyphenol with an aqueous solution of sodium hydroxide and sodium nitrite. This reaction produces a precipitate of 2-(2-Chloro-4-ethoxyphenyl)-4-hydroxypyridine (95%) which can then be isolated and purified. Other methods for the synthesis of this compound involve the use of a palladium-catalyzed reaction, a reaction with thionyl chloride, or a reaction with trifluoroacetic anhydride.

properties

IUPAC Name

2-(2-chloro-4-ethoxyphenyl)-1H-pyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO2/c1-2-17-10-3-4-11(12(14)8-10)13-7-9(16)5-6-15-13/h3-8H,2H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYEHRMCKKJVGHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=CC(=O)C=CN2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10692733
Record name 2-(2-Chloro-4-ethoxyphenyl)pyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10692733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261939-33-6
Record name 2-(2-Chloro-4-ethoxyphenyl)pyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10692733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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